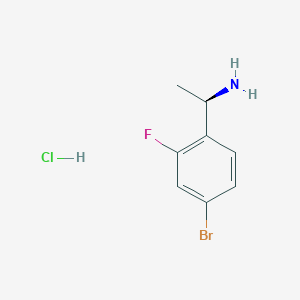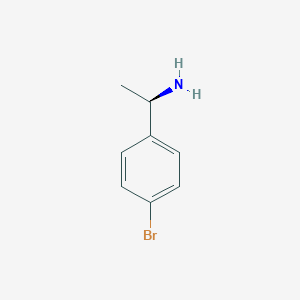
(R)-1-(吡啶-4-基)乙醇
描述
Deracemization of (R)-1-(pyridin-4-yl)ethanol
Synthesis Analysis
The synthesis of (R)-1-(pyridin-4-yl)ethanol can be achieved through biocatalytic methods. Immobilized cells of Catharanthus roseus have been shown to synthesize (R)-4-pyridyl-1-ethanol from the corresponding racemate with a 100% yield by stereoinversion of the (S)-alcohol to the (R)-alcohol . Additionally, a one-pot synthesis method using a tandem catalyst prepared by co-immobilization of palladium and lipase on mesoporous foam has been developed. This method uses 4-acetyl pyridine as a reactant and achieves 100% selectivity for (R)-1-(pyridin-4-yl)ethyl acetate, with the intermediate product being 1-(pyridin-4-yl)ethanol .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of (R)-1-(pyridin-4-yl)ethanol, the synthesis processes imply that the compound possesses a chiral center at the ethanol moiety, which is crucial for its enantiomeric purity. The structure of related compounds, such as Ru(II) complexes with pyridine ligands, has been characterized by X-ray crystallography, indicating the importance of structural analysis in understanding the reactivity and properties of pyridine-containing molecules .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is highlighted in the synthesis of pyrido[2,1-a]indoles, which involves a Rh/Cu-catalyzed cascade reaction starting from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols. This process includes the cleavage and formation of multiple bonds, demonstrating the versatility of pyridine derivatives in complex chemical transformations . Additionally, Ru(II) complexes with pyridine ligands have been used to catalyze the dehydrogenation of primary alcohols to carboxylic acids, showcasing another type of chemical reactivity associated with pyridine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-(pyridin-4-yl)ethanol are not directly discussed in the provided papers. However, the successful use of immobilized cells and tandem catalysts for its synthesis suggests that the compound is stable under the conditions employed. The enantiomeric purity of related compounds, such as (R)-2-amino-1-(3-pyridinyl)ethanol, is crucial for their application as pharmaceutical intermediates, indicating that the chirality and purity of (R)-1-(pyridin-4-yl)ethanol are likely important physical properties .
科学研究应用
-
Scientific Field: Crystallography and Biochemistry
- Application Summary : “®-1-(pyridin-4-yl)ethanol” is used in the synthesis of 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, a hydroxyl-containing intermediate . Pyridine derivatives, including this compound, have been widely used in biochemistry .
- Methods of Application : The Knoevenagel reaction is one of the most efficient methods of constructing pyridine-containing organic semiconductors through a two-step process: (1) format the hydroxyl-containing intermediates; (2) obtain products by a dehydration reaction .
- Results or Outcomes : The dihedral angle between the benzene and pyridine rings in the synthesized compound is 9.60 (7) and the chain linking the rings has an anti conformation with a C5—C11—C18—C6 torsion angle of 178.28 (12) .
-
Scientific Field: Environmental Sciences and Medicine
- Application Summary : Siderophores, a class of small molecules renowned for their high iron binding capacity, are essential for all life forms requiring iron . “®-1-(pyridin-4-yl)ethanol” could potentially be used in the synthesis of siderophores .
- Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Scientific Field: Materials Science and Pharmaceutical Research
- Application Summary : Imidazo[1,5-a]pyridine derivatives, which can be synthesized using “®-1-(pyridin-4-yl)ethanol”, have attracted attention due to their unique chemical structure, versatility, optical behaviors, and biological properties .
- Methods of Application : These derivatives have been used in various technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
- Results or Outcomes : The unique chemical structure and versatility of these derivatives have led to many promising innovations in materials science and the pharmaceutical field .
-
Scientific Field: Biomedical Research
- Application Summary : 1H-Pyrazolo[3,4-b]pyridines, which can be synthesized using “®-1-(pyridin-4-yl)ethanol”, have been described in more than 5500 references (including 2400 patents) to date .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
-
Scientific Field: Proteomics Research
- Application Summary : “®-1-(pyridin-4-yl)ethanol” is a biochemical used in proteomics research .
- Methods of Application : Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures involving protein analysis .
- Results or Outcomes : The outcomes of such research could lead to significant advancements in understanding protein structures and functions, which could have implications in various fields, including medicine and biology .
-
Scientific Field: Spectroscopy
- Application Summary : “®-1-(pyridin-4-yl)ethanol” could potentially be used in spectroscopy studies .
- Methods of Application : Spectroscopy is the study of the interaction between matter and electromagnetic radiation. This compound could be used in various spectroscopy techniques, such as UV-visible spectroscopy .
- Results or Outcomes : The outcomes of such research could lead to significant advancements in understanding the properties of matter and their interactions with electromagnetic radiation .
未来方向
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
属性
IUPAC Name |
(1R)-1-pyridin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMIOKNARIMR-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472989 | |
| Record name | (R)-1-(pyridin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(pyridin-4-yl)ethanol | |
CAS RN |
27854-88-2 | |
| Record name | (R)-1-(pyridin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(pyridin-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

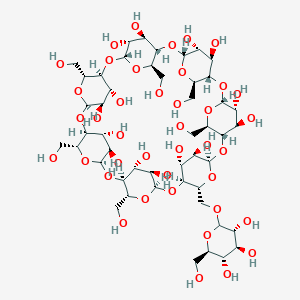
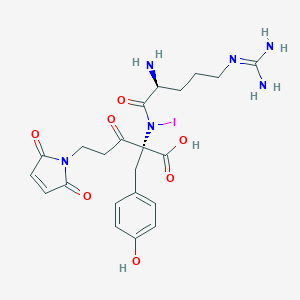
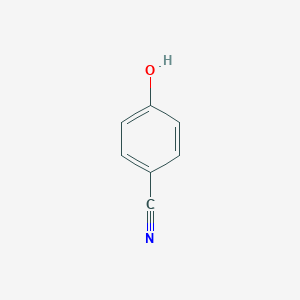
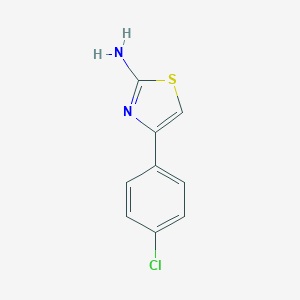
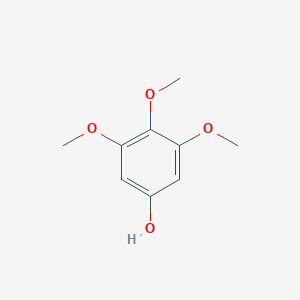
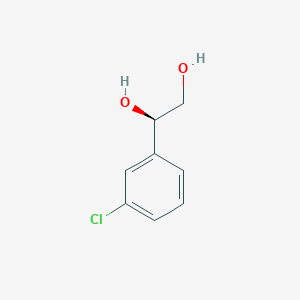
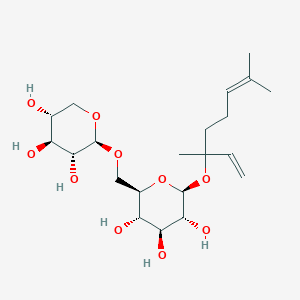
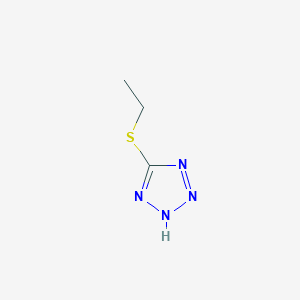
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

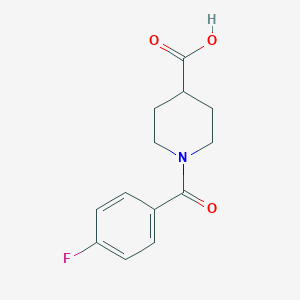
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
